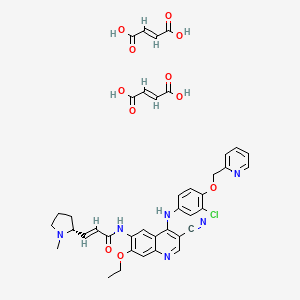
(R,E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrotinib dimaleate is an irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of HER2-positive advanced solid tumors, including breast cancer . It has shown significant efficacy in clinical trials and has received conditional approval in China for use in combination with capecitabine for the treatment of HER2-positive advanced or metastatic breast cancer .
准备方法
The synthetic process for pyrotinib dimaleate involves several steps. The initial reaction involves the formation of a key intermediate, which is then subjected to further chemical transformations to yield the final product . The industrial production methods are optimized to ensure high yield and purity, with stringent control over reaction conditions and purification processes .
化学反应分析
Pyrotinib dimaleate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically derivatives of pyrotinib with modified functional groups, which can be further analyzed for their pharmacological properties .
科学研究应用
Pyrotinib dimaleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition . In biology, it is used to investigate the signaling pathways involved in HER2-positive cancers . In medicine, it is used in clinical trials for the treatment of various cancers, including breast cancer and gastric cancer . In industry, it is used in the development of new therapeutic agents targeting the ErbB family of receptors .
作用机制
Pyrotinib dimaleate exerts its effects by irreversibly binding to the tyrosine kinase domain of the ErbB receptors, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and Ras/mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and survival . By blocking these pathways, pyrotinib dimaleate effectively inhibits the growth of HER2-positive cancer cells .
相似化合物的比较
Pyrotinib dimaleate is unique among tyrosine kinase inhibitors due to its irreversible binding to the ErbB receptors and its broad spectrum of activity against multiple members of the ErbB family . Similar compounds include lapatinib, neratinib, and tucatinib, which also target the ErbB receptors but differ in their binding properties and spectrum of activity . Pyrotinib dimaleate has shown superior efficacy in clinical trials compared to these other compounds, particularly in the treatment of HER2-positive breast cancer .
属性
分子式 |
C40H39ClN6O11 |
|---|---|
分子量 |
815.2 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C32H31ClN6O3.2C4H4O4/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23;2*5-3(6)1-2-4(7)8/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40);2*1-2H,(H,5,6)(H,7,8)/b12-10+;2*2-1+/t24-;;/m1../s1 |
InChI 键 |
KLHFGQSCVQPTIN-AAZPJEFMSA-N |
手性 SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/[C@@H]5N(CCC5)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



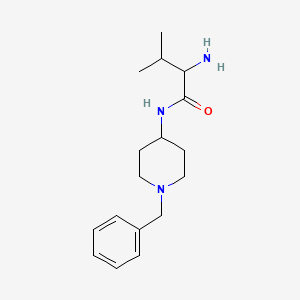
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)
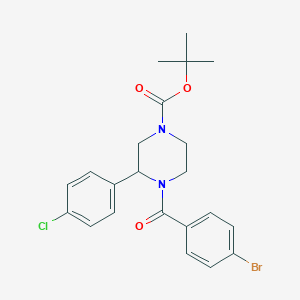
![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
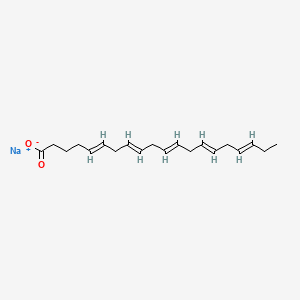
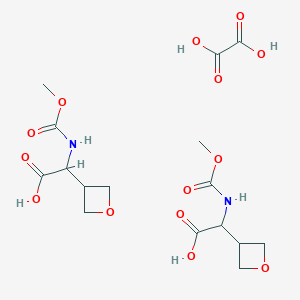
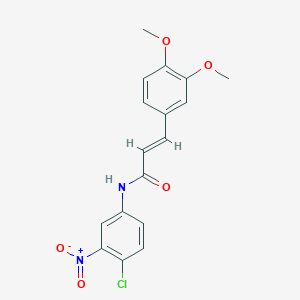
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
